1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
Imidazo[1,2-a]pyridine Derivatives: Other derivatives of imidazo[1,2-a]pyridine with varying substituents and biological activities.
Uniqueness
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19BrFN3O2 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-[[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H19BrFN3O2/c21-15-3-6-18-23-19(13-1-4-16(22)5-2-13)17(25(18)11-15)12-24-9-7-14(8-10-24)20(26)27/h1-6,11,14H,7-10,12H2,(H,26,27) |
InChI Key |
OFUYYLVRZZTOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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